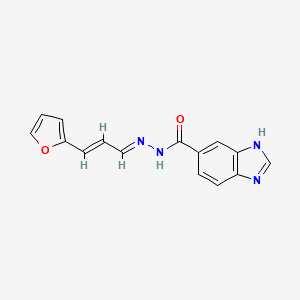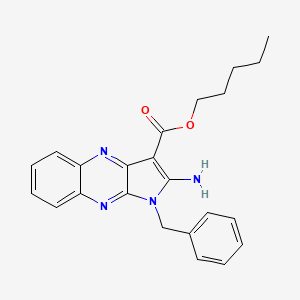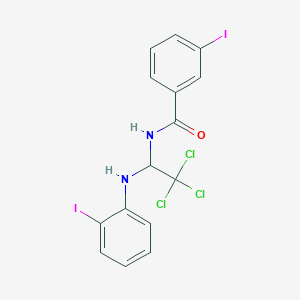
(1-Methyl-heptyl)-phenyl-phosphinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Methyl-heptyl)-phenyl-phosphinic acid is an organophosphorus compound with the molecular formula C14H23O2P. This compound is known for its unique chemical structure, which includes a phosphinic acid group bonded to a phenyl ring and a 1-methyl-heptyl chain. It is used in various chemical and industrial applications due to its reactivity and functional properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-heptyl)-phenyl-phosphinic acid typically involves the reaction of phenylphosphinic acid with 1-methyl-heptyl alcohol under acidic conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated to reflux, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, further enhances the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Methyl-heptyl)-phenyl-phosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphine oxides.
Reduction: Reduction reactions can convert the phosphinic acid group to a phosphine.
Substitution: The phenyl ring and the alkyl chain can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed.
Major Products Formed
Oxidation: Phosphonic acids and phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phenyl and alkyl derivatives.
Wissenschaftliche Forschungsanwendungen
(1-Methyl-heptyl)-phenyl-phosphinic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1-Methyl-heptyl)-phenyl-phosphinic acid involves its interaction with molecular targets, such as enzymes and receptors. The phosphinic acid group can form strong hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This interaction can modulate biochemical pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylphosphinic acid: Lacks the 1-methyl-heptyl chain, resulting in different reactivity and applications.
Hexamethylphosphoramide: A different organophosphorus compound used as a solvent and reagent in organic synthesis.
Uniqueness
(1-Methyl-heptyl)-phenyl-phosphinic acid is unique due to its specific structure, which combines a phenyl ring, a phosphinic acid group, and a 1-methyl-heptyl chain. This combination imparts distinct chemical and physical properties, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
64308-50-5 |
|---|---|
Molekularformel |
C14H23O2P |
Molekulargewicht |
254.30 g/mol |
IUPAC-Name |
octan-2-yl(phenyl)phosphinic acid |
InChI |
InChI=1S/C14H23O2P/c1-3-4-5-7-10-13(2)17(15,16)14-11-8-6-9-12-14/h6,8-9,11-13H,3-5,7,10H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
QNZNGRLBRJBBSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C)P(=O)(C1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5E)-2-(4-Isobutoxyphenyl)-5-(3-nitrobenzylidene)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B11971933.png)




![N-(1-[(allylamino)carbonyl]-2-{3-nitrophenyl}vinyl)benzamide](/img/structure/B11971956.png)
![4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11971959.png)
![7,9-Dichloro-5-(3-chlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11971967.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11971972.png)
![2,4-diiodo-6-[(E)-{[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-1-ium-4-yl]imino}methyl]phenolate](/img/structure/B11971990.png)


![Allyl (2Z)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11972003.png)
![2-Hydroxy-3-methoxybenzaldehyde [3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11972012.png)
